molecular formula C12H14FN B1381932 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] CAS No. 1368756-19-7

7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Cat. No. B1381932
M. Wt: 191.24 g/mol
InChI Key: BRAJJLXWBJFLEV-UHFFFAOYSA-N
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Description

7-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] (7-F-DHSI) is a novel fluoroindole derivative with potential applications in scientific research. It is a synthetic molecule that contains a fluorine atom and a spirocyclic ring system, which makes it an attractive compound for medicinal chemistry. 7-F-DHSI has been studied for its potential for use in drug discovery and development, as well as for its potential applications in other areas of scientific research.

Scientific Research Applications

Chemical Synthesis and Structure

  • Synthesis and Physicochemical Properties : Research conducted by Satheeshkumar et al. (2020) explores the synthesis of a novel dispiro compound related to 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]. This study reports on the compound's crystal structure and physicochemical properties, including FT-IR, NMR, and DFT calculations, highlighting its chemical reactivity and potential applications (Satheeshkumar et al., 2020).

  • Recyclization in Reactions with Nitrogen Binucleophiles : Andina et al. (2016) detail the recyclization of a compound structurally similar to 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] in reactions with nitrogen binucleophiles. This process is crucial for understanding the reactivity and synthesis pathways of related chemical structures (Andina et al., 2016).

Reactions and Transformations

  • Reactions with Oxygencentered Nucleophiles : Kayukov et al. (2011) studied reactions involving compounds similar to 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] with oxygencentered nucleophiles. This research is significant in understanding the compound's reactivity and the formation of addition products (Kayukov et al., 2011).

  • Synthesis with Indoles and L-Proline : Sapnakumari et al. (2014) describe the synthesis of a compound involving the spiro[indole] structure, highlighting methods for creating complex molecules that include elements of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] (Sapnakumari et al., 2014).

  • Trifluoromethylation and Spirocyclization of Indoles : Research by Li et al. (2020) investigates the trifluoromethylation of indolyl ynones coupled with spirocyclization of indoles, producing CF3-containing spiro[cyclopentane-1,3'-indole] scaffolds. This study offers insights into the synthesis of complex spirocyclic structures (Li et al., 2020).

properties

IUPAC Name

7-fluorospiro[1,2-dihydroindole-3,1'-cyclopentane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c13-10-5-3-4-9-11(10)14-8-12(9)6-1-2-7-12/h3-5,14H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAJJLXWBJFLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC3=C2C=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

CAS RN

1368756-19-7
Record name 7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Reactant of Route 6
7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

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